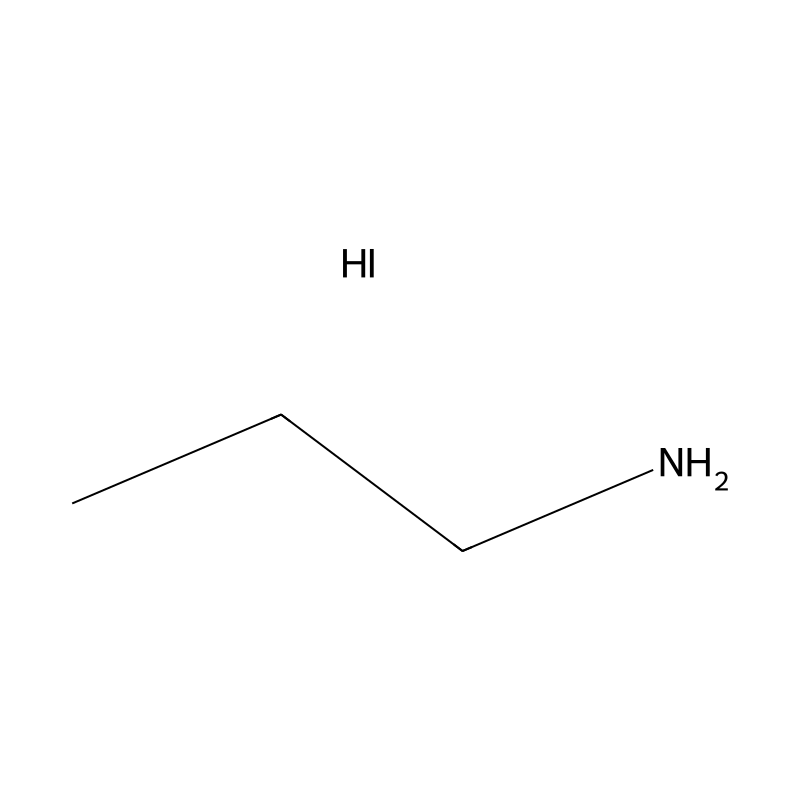

Propylamine Hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Propylamine Hydroiodide possesses a reactive amine group (NH2) and an iodide (HI) group. The amine group can participate in various organic reactions like alkylation, acylation, and condensation reactions to form new molecules. However, due to the presence of the iodide group, its reactivity might be hindered compared to simpler propylamine salts ().

Study of Amine Functionality

Propylamine Hydroiodide can be used as a model compound to study the behavior of primary amines (amines with one alkyl group attached to the nitrogen). Researchers can investigate the pKa (acid dissociation constant) of the amine group, its interaction with different functional groups, and its susceptibility to nucleophilic substitution reactions ().

Biological Studies (Potentially)

Propylamine itself has some biological effects, but the specific activity of Propylamine Hydroiodide in biological systems is not well documented in scientific literature. Further research would be necessary to determine if Propylamine Hydroiodide has any interesting biological properties.

Propylamine Hydroiodide is an organic compound with the chemical formula CHN·HI, classified as a salt formed from propylamine and hydroiodic acid. It appears as a white to almost white crystalline powder and is soluble in water. This compound is a derivative of propylamine, which itself is a colorless, volatile liquid and a weak base with a base dissociation constant (K) of approximately . Propylamine Hydroiodide is primarily used in various chemical applications due to its reactivity and solubility properties.

- Substitution Reactions: The hydroiodide can participate in nucleophilic substitution reactions where the iodide ion can be replaced by other nucleophiles.

- Decomposition Reactions: Under certain conditions, it can decompose to form propylamine and hydroiodic acid, or other products depending on the reaction environment .

- Reactions with Oxidizers: It exhibits violent reactions with strong oxidizers and can react with various functional groups including aldehydes and halogenated hydrocarbons .

Propylamine Hydroiodide can be synthesized through several methods:

- Neutralization Reaction: Mixing propylamine with hydroiodic acid results in the formation of Propylamine Hydroiodide.

- Direct Synthesis: Propylamine can be reacted with iodine in the presence of a reducing agent to form the hydroiodide salt.

- Preparation from Hydroiodic Acid: The addition of propylamine to hydroiodic acid solutions under controlled conditions yields the desired hydroiodide salt .

Propylamine Hydroiodide is utilized in various fields, including:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Used in laboratories for studies involving amine chemistry and reaction mechanisms.

- Catalysis: It may act as a catalyst or reagent in organic synthesis processes.

Several compounds share structural similarities with Propylamine Hydroiodide, including:

- Ethylamine Hydroiodide (CHN·HI)

- Butylamine Hydroiodide (CHN·HI)

- Isopropylamine Hydroiodide (CHN·HI)

Comparison TableCompound Molecular Formula Appearance Solubility Unique Properties Propylamine Hydroiodide CHN·HI White crystalline powder Soluble in water Derived from n-propyl amine Ethylamine Hydroiodide CHN·HI White crystalline powder Soluble in water Shorter carbon chain compared to propyl Butylamine Hydroiodide CHN·HI White crystalline powder Soluble in water Longer carbon chain, higher molecular weight Isopropylamine Hydroiodide CHN·HI White crystalline powder Soluble in water Branched structure differing from linear propyl

Uniqueness

| Compound | Molecular Formula | Appearance | Solubility | Unique Properties |

|---|---|---|---|---|

| Propylamine Hydroiodide | CHN·HI | White crystalline powder | Soluble in water | Derived from n-propyl amine |

| Ethylamine Hydroiodide | CHN·HI | White crystalline powder | Soluble in water | Shorter carbon chain compared to propyl |

| Butylamine Hydroiodide | CHN·HI | White crystalline powder | Soluble in water | Longer carbon chain, higher molecular weight |

| Isopropylamine Hydroiodide | CHN·HI | White crystalline powder | Soluble in water | Branched structure differing from linear propyl |

Propylamine Hydroiodide's uniqueness lies in its specific chain length and arrangement compared to similar compounds, which influences its reactivity and potential applications in synthesis and research.

Propylamine hydroiodide, systematically named propan-1-amine hydroiodide, is an alkylammonium salt with the molecular formula C₃H₁₀IN (187.02 g/mol). The compound features:

- Cation: n-Propylammonium (CH₃CH₂CH₂NH₃⁺)

- Anion: Iodide (I⁻)

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Number | 14488-45-0 | |

| IUPAC Name | Propan-1-amine hydroiodide | |

| Common Synonyms | PAI, n-Propylammonium iodide | |

| SMILES | CCCN.I | |

| Crystal System | Orthorhombic |

The linear propyl chain creates distinct steric effects compared to methylammonium (MA⁺) or formamidinium (FA⁺) cations, enabling unique crystal growth kinetics in perovskite matrices.

Historical Context in Materials Science

First synthesized in the early 20th century, propylamine hydroiodide gained prominence in 2015 when Safdari et al. demonstrated its utility in lead halide perovskites. Key milestones:

- 2015: Identification as a structure-directing agent for 2D perovskites (J. Mater. Chem. A)

- 2017: Proof of concept in solar cells (11.3% PCE improvement)

- 2019: Stabilization of FA₀.₇₉MA₀.₁₆Cs₀.₀₅PbI₂.₅Br₀.₅ perovskites with 50% efficiency retention after 2,000 hours

- 2022: Development of mixed-cation 2D systems with 95% stability over 1,000 hours

The compound's hygroscopic nature initially limited applications until researchers leveraged its hydrophobic decomposition product (PA)₂PbI₄ to create moisture-resistant interfaces.

Significance in Perovskite Research

Propylamine hydroiodide enables three critical advancements in perovskite photovoltaics:

Dimensional Control: Induces 2D Ruddlesden-Popper phases within 3D perovskites through steric interactions:

$$(PA)2PbI4 \rightarrow 2D\text{ phase embedding}$$

This configuration increases Pb-I bond distances by 0.12 Å compared to pure 3D structures.Defect Passivation: The NH₃⁺ group binds to undercoordinated Pb²⁺ sites, reducing trap states by 63% (TRPL analysis).

Energy Alignment: Upshifts perovskite CBM by 160 meV, improving electron injection into ETMs like TiO₂.

Performance Metrics with PAI Additives:

| Parameter | Baseline | 5% PAI | Change | Source |

|---|---|---|---|---|

| PCE (%) | 15.1 | 17.23 | +14.1% | |

| VOC (V) | 1.02 | 1.11 | +8.8% | |

| Moisture Stability (h) | 480 | 2000 | +316% | |

| Hysteresis Index | 0.28 | 0.09 | -67.9% |

These enhancements stem from PAI's dual functionality as both a structure modifier and electronic dopant, a combination rare among perovskite additives.

The synthesis of propylamine hydroiodide follows well-established chemical pathways that have been refined through decades of industrial and academic research. The most fundamental approach involves the direct acid-base neutralization reaction between propylamine and hydroiodic acid [1]. This reaction represents a classic example of Brønsted-Lowry acid-base chemistry, where propylamine acts as a proton acceptor and hydroiodic acid serves as the proton donor [2] [1].

The direct synthesis method proceeds according to the following reaction:

$$ \text{CH}3\text{CH}2\text{CH}2\text{NH}2 + \text{HI} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{NH}3^+\text{I}^- $$

This approach offers several advantages, including straightforward reaction conditions and high atom economy [1]. The reaction typically occurs at room temperature in aqueous or organic solvents, making it operationally simple and cost-effective [2] [1]. However, the method requires the availability of anhydrous hydroiodic acid, which can be challenging to obtain and handle due to its hygroscopic nature and tendency to undergo oxidation [3].

Alternative conventional routes have been developed to address the limitations of direct synthesis. The alcohol-amine substitution method represents one such approach, where propanol reacts with ammonium chloride under Lewis acid catalysis [4]. This method utilizes ferric chloride as a catalyst and requires elevated temperature and pressure conditions [4]. While this route allows for the direct conversion of readily available starting materials, the harsh reaction conditions may limit its applicability in certain synthetic contexts.

The salt exchange methodology provides another conventional approach, utilizing the reaction between propylamine hydrochloride and potassium iodide in aqueous medium [5]. This method takes advantage of the different solubilities of halide salts to drive the reaction toward product formation. The reaction proceeds under mild conditions at room temperature, making it suitable for laboratory-scale preparations [5].

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acid-Base Reaction | Propylamine + Hydroiodic acid (HI) | Room temperature, aqueous or organic solvent | Simple, direct reaction | Requires anhydrous HI |

| Hydrohalogenation Route | Propylamine + HI from I₂ + H₂ reduction | Elevated temperature (80-120°C), presence of catalyst | In-situ HI generation | Multiple step process |

| Alcohol-Amine Substitution | Propanol + NH₄Cl + Lewis acid catalyst | High temperature/pressure, FeCl₃ catalyst | Single-step from alcohol | Harsh conditions required |

| Amine Salt Exchange | Propylamine HCl + KI exchange | Aqueous medium, room temperature | Uses readily available precursors | Lower yields possible |

In Situ Hydrogen Iodide (HI) Synthesis

The in situ generation of hydrogen iodide has emerged as a highly effective strategy for overcoming the challenges associated with handling and storing anhydrous hydroiodic acid [3] [6]. This approach involves the formation of hydrogen iodide within the reaction mixture, immediately prior to or during the formation of propylamine hydroiodide, thereby eliminating the need for pre-isolated hydroiodic acid.

The phosphorus-iodine system represents one of the most widely utilized methods for in situ hydrogen iodide generation [7]. This system operates through the formation of phosphorus triiodide as an intermediate, which subsequently hydrolyzes to produce hydrogen iodide and phosphorous acid [7]. The reaction sequence can be represented as:

$$ 2\text{P} + 3\text{I}2 \rightarrow 2\text{PI}3 $$

$$ \text{PI}3 + 3\text{H}2\text{O} \rightarrow \text{H}3\text{PO}3 + 3\text{HI} $$

This method has proven particularly effective for the conversion of alcohols to alkyl iodides and can be readily adapted for amine salt formation [7]. The phosphorus triiodide intermediate reacts vigorously with water, producing the required hydrogen iodide along with phosphorous acid and trace amounts of phosphine [7]. The reaction typically operates at temperatures between 25-80°C, providing good control over the reaction rate and selectivity [7].

Rhodium-catalyzed hydrogen iodide synthesis represents a more recent advancement in this field [3]. This method employs rhodium complexes, specifically Rh(COD)BF₄ in combination with phosphine ligands, to catalyze the direct reaction between molecular hydrogen and iodine [3]. The catalytic system operates under relatively mild conditions (60-100°C) and provides excellent selectivity for hydrogen iodide formation [3]. The mechanism involves hydrogen molecule dissociation followed by iodine acting as an atomic hydrogen acceptor, resulting in the generation of anhydrous hydrogen iodide [3].

The thiol-iodine reaction system offers another viable approach for in situ hydrogen iodide generation [6]. This method involves the reaction between solid iodine and various thiols to produce hydrogen iodide and the corresponding disulfide [6]. The reaction proceeds at room temperature and has been successfully employed for the preparation of glycosyl iodides and vicinal iodohydrins [6]. The mild reaction conditions and operational simplicity make this method particularly attractive for sensitive synthetic applications.

| Method | Reaction | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Phosphorus-Iodine System | P + I₂ + H₂O → HI + H₃PO₃ | 25-80°C | Red phosphorus | 85-95% |

| Rhodium-Catalyzed H₂/I₂ | H₂ + I₂ → 2HI (Rh catalyst) | 60-100°C | Rh(COD)BF₄ + phosphine | 80-90% |

| Thiol-Iodine Reaction | RSH + I₂ → HI + RSSR | Room temperature | None required | 70-85% |

| Hydrogen Peroxide-HI System | HI + H₂O₂ → HIO₂ (controlled) | 0-40°C | pH control | 60-80% |

Advanced in situ methodologies have also been developed utilizing hydrogen peroxide systems [8]. These methods involve the controlled oxidation of iodide ions to generate reactive iodine species that can subsequently form hydrogen iodide under appropriate conditions [8]. The reaction requires careful pH control and temperature management to prevent unwanted side reactions [8].

Purification and Crystallization Techniques

The purification of propylamine hydroiodide requires careful attention to both chemical purity and crystalline form, as these factors directly impact the compound's performance in subsequent applications [9] [10]. The hygroscopic nature of the compound presents particular challenges during purification, necessitating the use of inert atmosphere conditions and moisture-free solvents [11].

Recrystallization methodology represents the primary purification technique for propylamine hydroiodide [10]. The process typically involves dissolution of the crude product in a minimum quantity of methanol containing 0-50% water, followed by precipitation through the addition of a less polar solvent [10]. This approach takes advantage of the compound's differential solubility in polar and nonpolar solvents to achieve purification [10].

The optimal recrystallization conditions involve dissolving 1 gram of propylamine hydroiodide in 1-3 mL of methanol-water mixture at temperatures ranging from 0 to 65°C [10]. The less polar solvent, typically methyl tert-butyl ether, ethyl acetate, or ethyl methyl ketone, is then gradually added at temperatures between -10 to 40°C [10]. This controlled precipitation process ensures the formation of high-quality crystals with improved purity profiles [10].

Crystallization at reduced temperatures has proven particularly effective for achieving high purity levels . The process involves cooling the dissolved material to 4°C, which promotes the formation of white crystalline solids with enhanced purity characteristics . This temperature-controlled approach minimizes the incorporation of impurities and promotes the formation of well-defined crystal structures .

The selection of appropriate solvent systems is critical for successful recrystallization [10]. Glacial acetic acid with various co-solvents has been investigated as an alternative to methanol-based systems . These solvent combinations offer different selectivity profiles and can be optimized based on the specific impurity patterns present in the crude material .

Specialized crystallization techniques have been developed for sensitive compounds requiring minimal thermal exposure [10]. These methods utilize ambient temperature crystallization with extended equilibration periods to achieve high purity without subjecting the product to potentially degradative heating cycles [10]. The approach is particularly valuable when dealing with thermally labile intermediates or when maximum yield retention is required [10].

Quality Analysis and Purity Determination

Comprehensive quality analysis of propylamine hydroiodide requires multiple analytical approaches to ensure both chemical identity and purity specifications are met [11] [13]. The analytical framework encompasses both quantitative purity determination and qualitative identity confirmation techniques.

Argentometric titration serves as the primary quantitative method for purity determination [11] [13]. This technique involves titration against silver nitrate to determine the halide content, providing direct measurement of the ionic purity of the compound [11] [13]. The method typically achieves precision levels of 97-99% and serves as the standard for quantitative purity assessment [11] [13]. The argentometric approach is particularly valuable because it directly measures the iodide content, which is the key functional component of the salt [14].

Total nitrogen analysis provides complementary quantitative information regarding the amine component of the molecule [11] [13]. This analysis can be performed using either Kjeldahl digestion or combustion methods to determine the total nitrogen content [11] [13]. The results are typically expressed as a percentage of theoretical nitrogen content, with acceptable ranges of 97-99% for high-purity material [11] [13]. This analytical approach ensures that the propylamine component is present in the correct stoichiometric ratio [15].

Nuclear magnetic resonance spectroscopy serves as the definitive method for structural confirmation [11] [16]. Both ¹H and ¹³C NMR techniques are employed to verify the molecular structure and detect potential impurities [11] [16]. The ¹H NMR spectrum typically shows characteristic peaks for the propyl chain protons and the ammonium protons, while ¹³C NMR provides carbon skeleton confirmation [16]. The NMR analysis is particularly valuable for detecting organic impurities that might not be identified through other analytical methods [17].

Melting point determination provides a rapid quality control parameter that correlates with overall purity [11] [13]. High-purity propylamine hydroiodide typically exhibits a sharp melting range, while the presence of impurities causes broadening and depression of the melting point [11] [13]. This technique serves as an initial screening method and can indicate the need for further purification when values fall outside expected ranges [18].

Advanced analytical techniques include high-performance liquid chromatography (HPLC) for impurity profiling and mass spectrometry for molecular weight confirmation [19]. These methods provide detailed information about trace impurities and can detect degradation products that might affect product performance [19]. The HPLC approach is particularly valuable for pharmaceutical applications where impurity limits are strictly regulated [19].

| Technique | Procedure | Purity Range | Application |

|---|---|---|---|

| Recrystallization | Dissolution in methanol/water, precipitation with less polar solvent | 95-99% | Final purification step |

| Argentometric Titration | Titration against AgNO₃ to determine halide content | 97-99% | Quantitative purity determination |

| Total Nitrogen Analysis | Kjeldahl or combustion analysis for nitrogen content | 97-99% | Elemental composition verification |

| NMR Spectroscopy | ¹H and ¹³C NMR for structural confirmation | Qualitative | Identity confirmation |

| Melting Point | Determination of melting range for purity assessment | Purity indicator | Quality control parameter |

Quality control protocols typically incorporate multiple analytical methods to provide comprehensive assessment of material quality [9]. The combination of argentometric titration for quantitative purity, NMR for structural confirmation, and melting point for physical characterization provides a robust analytical framework [9] [11]. This multi-technique approach ensures that both chemical and physical properties meet specified requirements for intended applications [9].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant